2-Amino-4,5,6,7-tetrahydro-1H-indene-3-carbonitrile
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Overview
Description
2-Amino-4,5,6,7-tetrahydro-1H-indene-3-carbonitrile is a heterocyclic compound that features an indene core structure with an amino group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,5,6,7-tetrahydro-1H-indene-3-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol can yield the desired indene derivative .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,5,6,7-tetrahydro-1H-indene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-Amino-4,5,6,7-tetrahydro-1H-indene-3-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Amino-4,5,6,7-tetrahydro-1H-indene-3-carbonitrile involves its interaction with specific molecular targets. The amino and carbonitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,5,6,7-tetrahydro-1-benzoselenophene-3-carbonitrile: This compound has a similar structure but contains a selenium atom, which can impart different chemical and biological properties.
4,7-Methano-1H-indene, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-: Another structurally related compound with different substituents that affect its reactivity and applications.
Uniqueness
2-Amino-4,5,6,7-tetrahydro-1H-indene-3-carbonitrile is unique due to its specific combination of functional groups, which allows for a wide range of chemical transformations and potential applications in various fields. Its indene core structure provides a versatile scaffold for further functionalization and derivatization.
Properties
Molecular Formula |
C10H12N2 |
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Molecular Weight |
160.22 g/mol |
IUPAC Name |
2-amino-4,5,6,7-tetrahydro-3H-indene-1-carbonitrile |
InChI |
InChI=1S/C10H12N2/c11-6-9-8-4-2-1-3-7(8)5-10(9)12/h1-5,12H2 |
InChI Key |
SCNYCFOAGKOQPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)CC(=C2C#N)N |
Origin of Product |
United States |
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